molecular formula C22H26N2O4S B2731397 N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683763-36-2

N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2731397
CAS No.: 683763-36-2
M. Wt: 414.52
InChI Key: MIBXPKDLZGBZJW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure, featuring a benzamide core linked to a sulfamoyl group, is characteristic of compounds investigated for targeting neuromodulator systems . Similar N-substituted benzamide scaffolds have been explored as selective antagonists for muscarinic acetylcholine receptor subtypes, providing valuable research tools for investigating cholinergic signaling and its role in movement disorders such as Parkinson's disease and dystonia . Furthermore, the presence of the sulfamoyl group is a motif found in molecules studied for a wide range of therapeutic areas, including as modulators of cannabinoid receptors (CB1 and CB2) for pain and inflammatory research . Researchers can utilize this compound to probe novel biochemical pathways, given that related sulfonamide-containing compounds are actively screened in high-throughput campaigns to discover new antitubercular agents with novel mechanisms of action . This makes it a potential candidate for inclusion in diverse drug discovery libraries aimed at identifying new lead compounds against various disease targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-16(25)17-8-12-19(13-9-17)23-22(26)18-10-14-21(15-11-18)29(27,28)24(2)20-6-4-3-5-7-20/h8-15,20H,3-7H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXPKDLZGBZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • CAS Number : 476626-49-0

This compound features a benzamide core with an acetyl group and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in bacterial folate synthesis, making it a candidate for antimicrobial applications.
  • Signal Transduction Modulation : The compound may influence cellular signaling pathways by interacting with proteins that regulate cell growth and apoptosis.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

  • Case Study : In vitro tests demonstrated that the compound had an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.

  • Research Findings : A study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus5.2
AntibacterialEscherichia coli7.5
AnticancerMCF-7 (breast cancer)12.3
AnticancerHT-29 (colon cancer)10.5

Safety and Toxicity Profile

Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Structural Analysis and Comparison with Similar Compounds

The compound shares a sulfamoyl benzamide scaffold with several analogs, but its substituents—cyclohexyl(methyl)sulfamoyl and 4-acetylphenyl —distinguish it. Below is a comparative analysis of key analogs:

Compound Name / ID Sulfamoyl Substituent Benzamide Substituent Molecular Weight Key Biological Activity Reference
N-(4-acetylphenyl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (Target) Cyclohexyl(methyl)amine 4-acetylphenyl ~444.5 (calc.) Not explicitly reported
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)amine 1,3,4-oxadiazole-linked methoxyphenyl 547.6 Antifungal (C. albicans)
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)amine 1,3,4-oxadiazole-linked furan 471.5 Antifungal (C. albicans)
6e : (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide 2-methylphenyl Artemisinin-derivative linkage 731.2 Not explicitly reported (antimalarial?)
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide 4-ethoxyphenyl Unsubstituted benzamide 396.5 Not explicitly reported
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Thiazol/isoxazol sulfamoyl Imidazole-linked halogenated aryl 343.8 Anticancer (cervical)

Key Observations :

  • Sulfamoyl Substituents : The cyclohexyl group in the target compound and LMM11 may enhance lipophilicity , improving membrane penetration compared to benzyl (LMM5) or ethoxyphenyl .
  • Biological Activity : Analogs like LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, suggesting a possible mechanism for the target compound . Imidazole-linked sulfamoyl benzamides () show divergent applications (anticancer), highlighting substituent-dependent target specificity .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The acetyl group in the target compound may resist oxidative metabolism better than ethoxy () or methoxy groups (), which are prone to O-dealkylation .

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